
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is a complex organic compound that belongs to the class of indenones This compound features a unique structure with a dihydroxyphenyl group attached to an indenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydroxybenzaldehyde with cyclohexanone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as methanesulfonic acid and solvents like methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the indenone core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indenone core can interact with cellular pathways, modulating various biological processes. These interactions make it a promising candidate for drug development and other therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (1,2-dihydroxybenzene): Shares the dihydroxyphenyl group but lacks the indenone core.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different substitution patterns.
Hydroquinone (1,4-dihydroxybenzene): Similar to catechol and resorcinol but with hydroxyl groups in the para position.
Uniqueness
1H-Inden-1-one, 3-(2,3-dihydroxyphenyl)-2,3-dihydro- is unique due to its combination of an indenone core and a dihydroxyphenyl group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from simpler dihydroxybenzenes .
Propiedades
Número CAS |
756900-95-5 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
3-(2,3-dihydroxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-7-3-6-11(15(13)18)12-8-14(17)10-5-2-1-4-9(10)12/h1-7,12,16,18H,8H2 |
Clave InChI |
FWXYOVKOUZLVKC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2C1=O)C3=C(C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



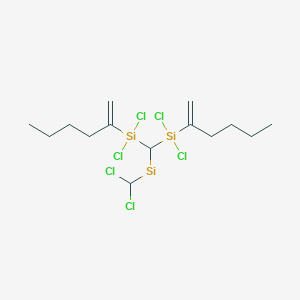
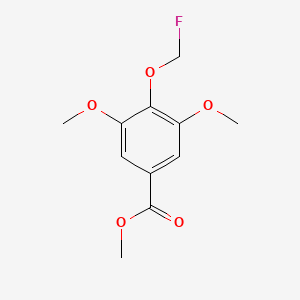

![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)


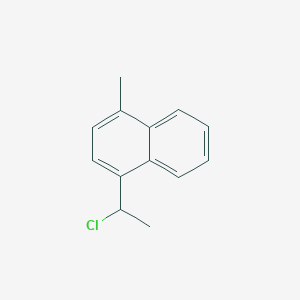

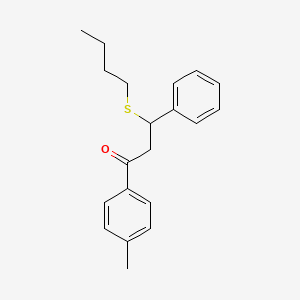
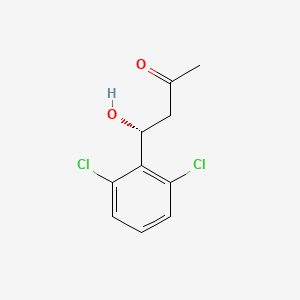

![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
